

# ABT-102: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: ABT-102  
Cat. No.: B8728140

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Introduction: **ABT-102** is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, capsaicin, and protons (acidic conditions), making it a significant target for the development of novel analgesics.[4][5] **ABT-102** has demonstrated efficacy in preclinical models of inflammatory, osteoarthritic, post-operative, and bone cancer pain.[1][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of **ABT-102** for researchers and drug development professionals.

## Core Chemical and Physical Properties

**ABT-102**, with the IUPAC name (R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea, is a small molecule with a molecular weight of approximately 348.44 g/mol .[2][6][7][8] Its chemical formula is C<sub>21</sub>H<sub>24</sub>N<sub>4</sub>O.[2][3][6][7][8] The compound is a white to off-white solid and is soluble in dimethyl sulfoxide (DMSO).[1][2] Detailed physicochemical properties are summarized in the table below.



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## Pharmacological Profile

**ABT-102** is a highly potent antagonist of the TRPV1 receptor with IC<sub>50</sub> values in the low nanomolar range.[2] It reversibly inhibits the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons.[10]



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## Mechanism of Action: TRPV1 Antagonism

The primary mechanism of action of **ABT-102** is the blockade of the TRPV1 ion channel. In pathological conditions such as inflammation and nerve injury, the expression and sensitivity of TRPV1 receptors on sensory neurons are upregulated. Various inflammatory mediators can sensitize the channel, lowering its activation threshold. When activated by stimuli like heat or capsaicin, the channel opens, leading to an influx of cations (primarily Ca<sup>2+</sup> and Na<sup>+</sup>),

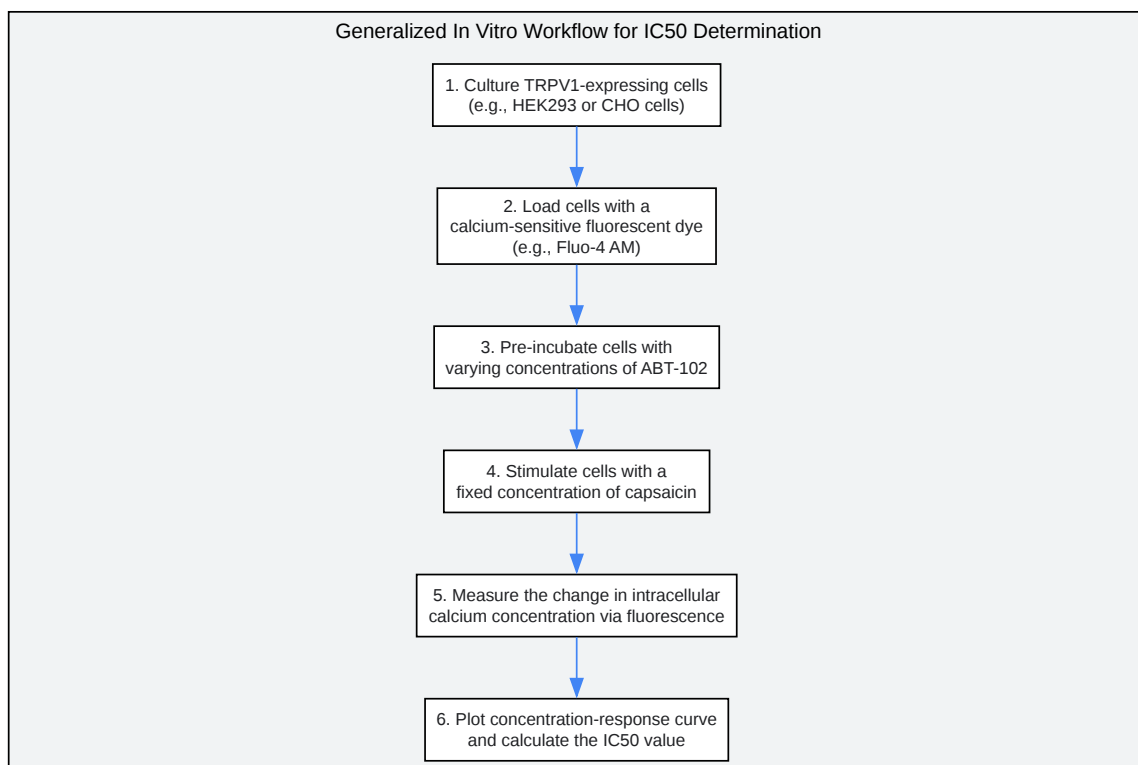
depolarization of the neuronal membrane, and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. **ABT-102** binds to the TRPV1 receptor, preventing its activation and the subsequent downstream signaling cascade, thereby producing an analgesic effect.



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## References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. axonmedchem.com \[axonmedchem.com\]](https://www.axonmedchem.com)
- [3. ABT 102 | 808756-71-0 | TRP/TRPV Channel | MOLNOVA \[molnova.com\]](https://www.molnova.com)
- [4. Identification of \(R\)-1-\(5-tert-butyl-2,3-dihydro-1H-inden-1-yl\)-3-\(1H-indazol-4-yl\)urea \(ABT-102\) as a potent TRPV1 antagonist for pain management - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [5. Repeated dosing of ABT-102, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [6. Abt 102 | C21H24N4O | CID 11256560 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [7. GSRS \[precision.fda.gov\]](https://www.precision.fda.gov)
- [8. aobious.com \[aobious.com\]](https://www.aobious.com)
- [9. The amorphous solid dispersion of the poorly soluble ABT-102 forms nano/microparticulate structures in aqueous medium: impact on solubility - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [10. Effects of the TRPV1 antagonist ABT-102 on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [11. ebiohippo.com \[ebiohippo.com\]](https://www.ebiohippo.com)
- [12. ABT-102 - Drug Targets, Indications, Patents - Synapse \[synapse.patsnap.com\]](https://www.synapse.patsnap.com)
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